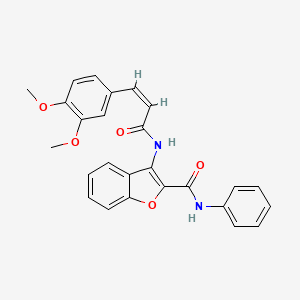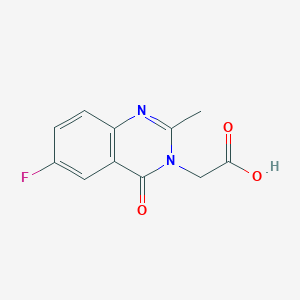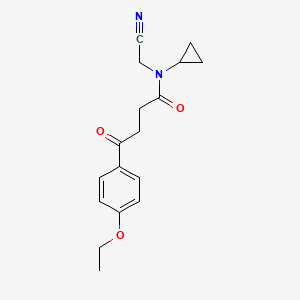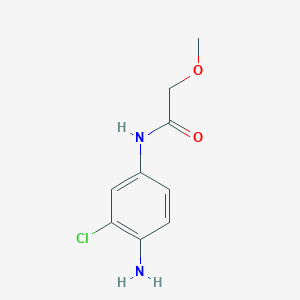
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a chemical compound that has shown promising results in various scientific research applications.
科学的研究の応用
Stimulus-Responsive Polyzwitterionic Surfaces
A study by Schneider‐Chaabane et al. (2019) in "ACS applied materials & interfaces" discusses the synthesis of a functional monomer from itaconic acid, which, when copolymerized with dimethyl acrylamide and other compounds, results in cross-linkable polyzwitterions. These polyzwitterions exhibit unique properties such as being protein repellent yet cell-adhesive and antimicrobially active. This is attributed to their stimulus-responsiveness, enabling charge adjustment at different pH values, which is relevant for biomedical applications (Schneider‐Chaabane et al., 2019).
Antirheumatic Potential in Drug Complexes
In the "European journal of medicinal chemistry", Sherif and Hosny (2014) discuss the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. These complexes, particularly the copper complex, exhibit significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This research highlights the potential of similar acrylamide derivatives in pharmaceutical applications, especially in the treatment of rheumatic diseases (Sherif & Hosny, 2014).
Cytotoxicity of Acrylamide Derivatives
Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" explore the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study provides insight into the potential application of acrylamide derivatives in cancer treatment, especially in developing new cytotoxic agents (Hassan, Hafez, & Osman, 2014).
Controlled Drug Delivery Systems
Pathania et al. (2016) in the "International journal of biological macromolecules" present the development of a novel chitosan-g-poly(acrylamide)/Zn nanocomposite for controlled drug delivery. The study focuses on its application in delivering the antibiotic ofloxacin, demonstrating how acrylamide derivatives can be utilized in drug delivery systems (Pathania et al., 2016).
Piezochromism and Protonation Stimuli-Response
Research by Gao-Feng et al. (2016) investigates the properties of a 3-aryl-2-cyano acrylamide derivative, which exhibits piezochromism and acidchromism. This study highlights the potential of acrylamide derivatives in the development of materials responsive to mechanical force and pH changes, which could have applications in smart materials and sensors (Gao-Feng et al., 2016).
特性
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-31-21-14-12-17(16-22(21)32-2)13-15-23(29)28-24-19-10-6-7-11-20(19)33-25(24)26(30)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHSNTVQDJHMJC-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)


![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2988868.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)